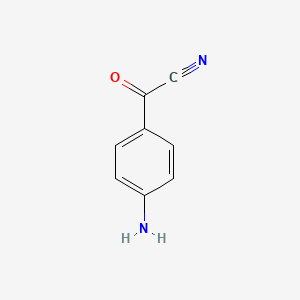

4-Aminobenzene-1-carbonyl cyanide

CAS No.: 536708-68-6

Cat. No.: VC18677818

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 536708-68-6 |

|---|---|

| Molecular Formula | C8H6N2O |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 4-aminobenzoyl cyanide |

| Standard InChI | InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2 |

| Standard InChI Key | VZHGHEPDHMXAKD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C#N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with an amino group (-NH) at the para position and a carbonyl cyanide group (-C(=O)CN) at the ortho position. The IUPAC name, 4-aminobenzoyl cyanide, reflects this arrangement . Key structural identifiers include:

Physical and Computational Properties

Experimental and computed properties are critical for understanding its behavior in synthetic and biological systems:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.15 g/mol | |

| XLogP3 | 0.9 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar SA | 66.9 Ų | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

The relatively low XLogP3 value (0.9) suggests moderate hydrophobicity, while the polar surface area (66.9 Ų) indicates potential for hydrogen bonding, a trait relevant to drug design .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

While direct synthesis methods for 4-aminobenzene-1-carbonyl cyanide are sparsely documented, analogous acyl cyanides are typically prepared via:

Challenges in Synthesis

-

Instability of Cyanide Group: The -CN group’s susceptibility to hydrolysis under acidic or basic conditions necessitates anhydrous, inert atmospheres during synthesis .

-

Regioselectivity: Achieving para-substitution exclusively requires directed ortho-metalation strategies or protective group chemistry, which remain underexplored for this compound.

Applications in Medicinal Chemistry and Materials Science

Materials Science Applications

-

Polymer Precursors: The cyanide group’s electrophilicity facilitates nucleophilic additions, enabling polymerization into polyamides or polyurethanes.

-

Coordination Chemistry: The amino and cyanide groups may act as ligands for transition metals, forming complexes with applications in catalysis or sensing .

Analytical Characterization Methods

Mass Spectrometry

Electron ionization (EI) mass spectra of N-alkyl-N-perfluoroacyl amino acid derivatives reveal characteristic cyanide-related ions (e.g., [HC≡N-alkyl]), which could aid in identifying fragmentation patterns of 4-aminobenzoyl cyanide .

UV Spectroscopy

UV-Vis analysis, coupled with pKa determination (e.g., via shifts in absorption maxima), can elucidate electronic transitions influenced by the amino and cyanide groups .

Future Perspectives and Research Directions

Synthetic Optimization

-

Catalyst Design: Developing heterogeneous catalysts (e.g., metal-organic frameworks) to improve regioselectivity and yield in acyl cyanide synthesis .

-

Flow Chemistry: Continuous-flow systems could mitigate safety risks associated with cyanide handling .

Biological Profiling

-

In Vitro Toxicity Studies: Assessing IC values against cytochrome c oxidase and other mitochondrial targets.

-

Structure-Activity Relationships (SAR): Modifying the benzene ring with halogens or alkyl groups to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume